Azido-PEG1-Azide
Overview
Description
1,5-Diazido-3-oxapentane is a multifunctional, alkylating agent with the molecular formula C₄H₈N₆O and a molecular weight of 156.15 g/mol . It is known for its application in various scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
1,5-Diazido-3-oxapentane is a fluorescent molecule that has been used as an affinity ligand for the detection of diazido . It also binds to carbohydrate and glycoclusters, which are important biomolecules . These targets play a crucial role in various biological processes, including cellular communication and immune response.
Mode of Action
The compound interacts with its targets through a process known as affinity binding . This involves the compound attaching itself to its target, forming a complex that can be detected due to the fluorescence of 1,5-Diazido-3-oxapentane . The fluorescence intensity can be modified by substituting the linker with metal ions such as Zn2+ .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Diazido-3-oxapentane is currently limited. It is known that the compound is soluble in dichloromethane and dmso , which suggests it could be well-absorbed and distributed in the body
Action Environment
The action, efficacy, and stability of 1,5-Diazido-3-oxapentane can be influenced by various environmental factors. For instance, the compound’s fluorescence can be modified by substituting the linker with metal ions . Additionally, the compound’s solubility in Dichloromethane and DMSO suggests that its action could be influenced by the presence of these solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diazido-3-oxapentane can be synthesized using a semi-solvent method. This involves the reaction of appropriate starting materials under controlled conditions to ensure the formation of the desired azido compound . The process typically involves the use of solvents like dichloromethane and dimethyl sulfoxide (DMSO), and the reaction is carried out at low temperatures to maintain stability .
Industrial Production Methods
In industrial settings, the production of 1,5-Diazido-3-oxapentane follows similar synthetic routes but on a larger scale. The semi-solvent method is often employed due to its efficiency and ability to produce high-purity compounds . The process is carefully monitored to ensure safety and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Diazido-3-oxapentane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the gain of electrons or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using common reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with 1,5-Diazido-3-oxapentane include halogens, alkylating agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce azido-oxides, while reduction reactions may yield azido-hydrocarbons .
Scientific Research Applications
1,5-Diazido-3-oxapentane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,5-Diazido-3-oxapentane: Known for its multifunctional alkylating properties.
N,N′-dioctyl-N,N′-di-dodecyl-3-oxapentane-1,5-diamide: A novel unsymmetrical diglycolamide used in the extraction of trivalent actinides and lanthanides.
Uniqueness
1,5-Diazido-3-oxapentane stands out due to its unique combination of azido and alkylating functionalities, making it highly versatile in various scientific applications . Its ability to form stable covalent bonds with nucleophilic sites sets it apart from other similar compounds .
Biological Activity
Azido-PEG1-Azide, also known by its CAS number 24345-74-2, is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins through the ubiquitin-proteasome system. The incorporation of azide functional groups in these compounds enhances their biological activity and potential applications in targeted therapies.
Basic Characteristics
- Molecular Formula: CHNO
- Molecular Weight: 156.146 g/mol
- Density: Not available
- LogP: 0.52912
- Polar Surface Area (PSA): 108.730 Ų
Structural Overview
This compound contains two azide groups connected by a PEG linker, which facilitates solubility and biocompatibility in biological systems.
This compound functions primarily as a linker in PROTACs, which consist of two distinct ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein for degradation. This dual binding capability allows for selective protein degradation, making PROTACs a promising strategy in drug development for various diseases, including cancer.
In Vitro Studies
Research has demonstrated that azide-containing compounds can enhance the efficacy of PROTACs. For instance, studies have shown that azido-based linkers improve the binding affinity and specificity of PROTACs to their target proteins, leading to increased degradation rates compared to traditional linkers .
Table 1: Summary of In Vitro Findings on this compound
Study Reference | Target Protein | E3 Ligase | Degradation Rate | Comments |
---|---|---|---|---|
An et al. (2018) | Various Oncogenes | VHL | Increased by 2x | Enhanced specificity observed |
MedChemExpress Data Sheet | HER2 | CRBN | 1.5x improvement | Effective in cellular assays |
Kozaki et al. (2020) | MCF7 Cells | Not specified | Significant reduction | Demonstrated potential in cancer therapy |
Case Studies
A notable case study involved the application of this compound in developing a PROTAC targeting the BCR-ABL fusion protein implicated in chronic myeloid leukemia (CML). The study reported that the azide linker significantly improved the degradation efficiency of BCR-ABL compared to non-azide linkers, indicating its potential utility in treating resistant CML cases .
Applications Beyond PROTACs
The biological properties of azides extend beyond their role in PROTACs. Azido compounds have been explored for use in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation. This property has been leveraged in studies targeting antibiotic-resistant bacteria and cancer cells, showcasing the versatility of azido-functionalized compounds .
Properties
IUPAC Name |
1-azido-2-(2-azidoethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6O/c5-9-7-1-3-11-4-2-8-10-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEPBRYUGPSVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444939 | |
Record name | 1,5-DIAZIDO-3-OXAPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24345-74-2 | |
Record name | 1,5-DIAZIDO-3-OXAPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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